![molecular formula C13H12N4 B1493029 6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098058-12-7](/img/structure/B1493029.png)
6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
Übersicht
Beschreibung
6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is a chemical compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives . It is a complex molecule that has potential applications in various fields, including medicinal chemistry .
Synthesis Analysis
The synthesis of 6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole and similar compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The synthetic strategies are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of 6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . The structure also includes a cyclopropyl group and a pyridin-4-yl group attached to the imidazo[1,2-b]pyrazole core .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds with pyridine scaffolds, like the one you’re interested in, have shown potential in anticancer treatments. They have been evaluated for cytotoxic potential against various cancer cell lines, such as lung carcinoma and breast cancer cells .
Antibacterial Activity
Derivatives of similar structures have been designed and synthesized to target Gram-positive and Gram-negative bacterial strains, showing promising in vitro antibacterial activity .
Antiproliferative Effects
These compounds have also been studied for their antiproliferative activity, which is crucial in the development of treatments for diseases characterized by uncontrolled cell growth .
Antiviral Applications
The pyridine moiety present in these compounds is associated with antiviral properties, making them candidates for research into treatments for viral infections .
Enzyme Inhibition
Pyridine derivatives are known to exhibit anticholinesterase activities, which can be beneficial in treating conditions like Alzheimer’s disease by inhibiting specific enzymes .
Antimalarial Potential
Research has also explored the use of pyridine-containing compounds in antimalarial drugs due to their ability to interfere with the life cycle of malaria parasites .
Antimicrobial Properties
These compounds are investigated for their antimicrobial efficacy, which could lead to new treatments for microbial infections .
Antidiabetic Activity
Lastly, the pyridine scaffold is associated with antidiabetic activity, providing a basis for developing new diabetes medications .
Wirkmechanismus
Target of Action
Compounds containing imidazole, a core structure in the given compound, have been reported to show a broad range of biological activities .
Mode of Action
Imidazole-containing compounds are known for their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole-containing compounds are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole-containing compounds are known to exhibit a wide range of biological activities .
Eigenschaften
IUPAC Name |
6-cyclopropyl-7-pyridin-4-yl-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-2-10(1)12-11(9-3-5-14-6-4-9)13-15-7-8-17(13)16-12/h3-8,10,16H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCDNWRRYAUHJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C3=NC=CN3N2)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



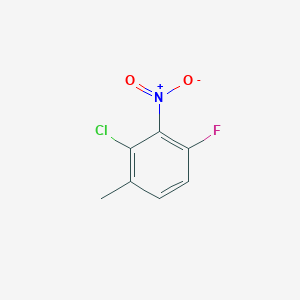

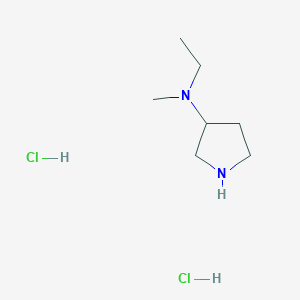
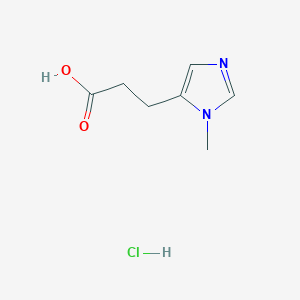


![5-Methyl-5,7-diazaspiro[2.5]octan-6-one](/img/structure/B1492953.png)
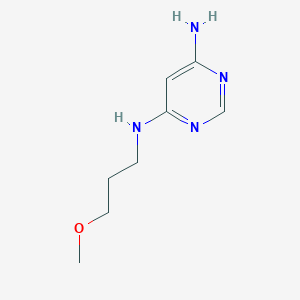
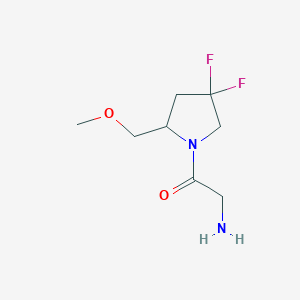

![1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1492961.png)
![3-[(2-Fluorophenyl)methylidene]azetidine](/img/structure/B1492963.png)
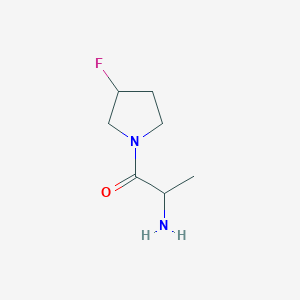
![3,3-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1492969.png)